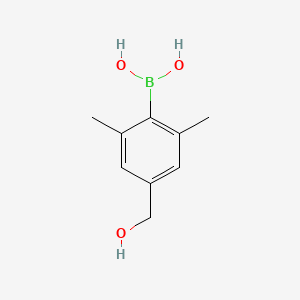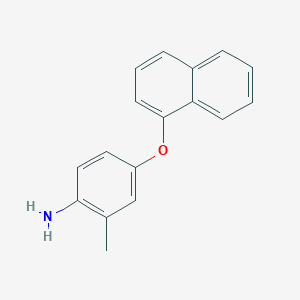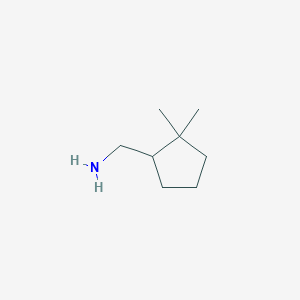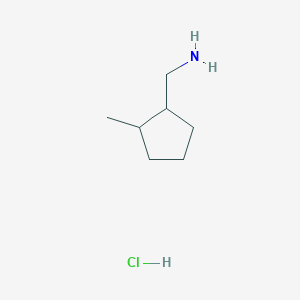![molecular formula C16H19NO B3115873 4-[3-(Tert-butyl)phenoxy]aniline CAS No. 212189-60-1](/img/structure/B3115873.png)
4-[3-(Tert-butyl)phenoxy]aniline
Descripción general
Descripción
“4-[3-(Tert-butyl)phenoxy]aniline” is a biochemical used for proteomics research . It has a molecular formula of C16H19NO and a molecular weight of 241.33 .
Synthesis Analysis
While specific synthesis methods for “4-[3-(Tert-butyl)phenoxy]aniline” were not found, related compounds have been synthesized using various methods. For instance, “4-tert-Butylaniline” reacts with formic acid to produce formic acid- (4-tert-butyl-anilide) . Another related compound, (3-(tert-butylperoxy)propyl)trimethoxysilane, was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis
The molecular structure of “4-[3-(Tert-butyl)phenoxy]aniline” consists of a phenol group attached to an aniline group via an ether linkage . The phenol group is substituted with a tert-butyl group .Physical And Chemical Properties Analysis
“4-[3-(Tert-butyl)phenoxy]aniline” has a molecular formula of C16H19NO and a molecular weight of 241.33 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Dirhodium-Catalyzed Oxidations
Dirhodium caprolactamate, Rh(2)(cap)(4), catalyzes the oxidation of phenols and anilines, demonstrating the utility of tert-butylperoxy radicals in oxidizing para-substituted phenols to cyclohexadienones and anilines to nitroarenes. This reaction showcases the potential application of tert-butyl substituted compounds in selective organic transformations, highlighting the significant role of steric influences in determining oxidation pathways (Ratnikov et al., 2011).
Aniline Degradation by Electrocatalytic Oxidation
The degradation of aniline in alkaline media through electrocatalytic oxidation with SnO2-Sb2O3-PtO anode demonstrates the environmental application of related compounds in water treatment technologies. This research presents a potential application for similar tert-butyl substituted anilines in removing pollutants from aqueous solutions (Li et al., 2003).
Transition Metal Complexes in Olefin Polymerization
The study on bis(phenoxy-imine) group 4 transition metal complexes, including derivatives of tert-butylsalicylidene anilinato, illustrates their role in olefin polymerization. The research highlights the utility of such complexes in catalyzing polymerization processes, suggesting potential applications for similar compounds in materials science and catalysis (Makio & Fujita, 2004).
Cu(II) and Pd(II) Complexes with Antiproliferative Activity
The synthesis and characterization of Cu(II) and Pd(II) complexes with derivatives of tert-butylsalicylaldimines reveal their antiproliferative activities against certain cell lines. This study suggests the potential biomedical applications of tert-butyl substituted anilines in developing anticancer agents (Kasumov et al., 2016).
Superparamagnetic Nanoparticles in Catalytic Oxidation
Fe3O4 magnetic nanoparticles facilitate the catalytic oxidation of phenolic and aniline compounds, offering a method for pollutant degradation. This application indicates the potential for related compounds to function as catalysts or support materials in environmental remediation efforts (Zhang et al., 2009).
Safety and Hazards
While specific safety data for “4-[3-(Tert-butyl)phenoxy]aniline” was not found, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
The future directions of “4-[3-(Tert-butyl)phenoxy]aniline” and related compounds could involve their use in the synthesis of new compounds. For example, tert-butyl-protected amino acid ionic liquids have been synthesized and applied to dipeptide synthesis . This suggests that “4-[3-(Tert-butyl)phenoxy]aniline” could potentially be used in similar applications.
Propiedades
IUPAC Name |
4-(3-tert-butylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)12-5-4-6-15(11-12)18-14-9-7-13(17)8-10-14/h4-11H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFNZSYJILMERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Tert-butyl)phenoxy]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



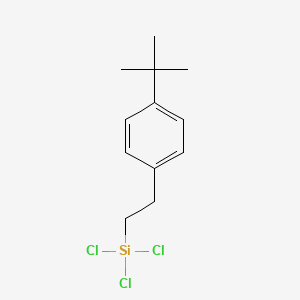
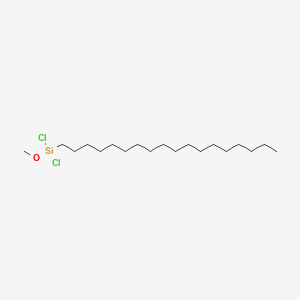



![(2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B3115839.png)
![3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B3115846.png)

